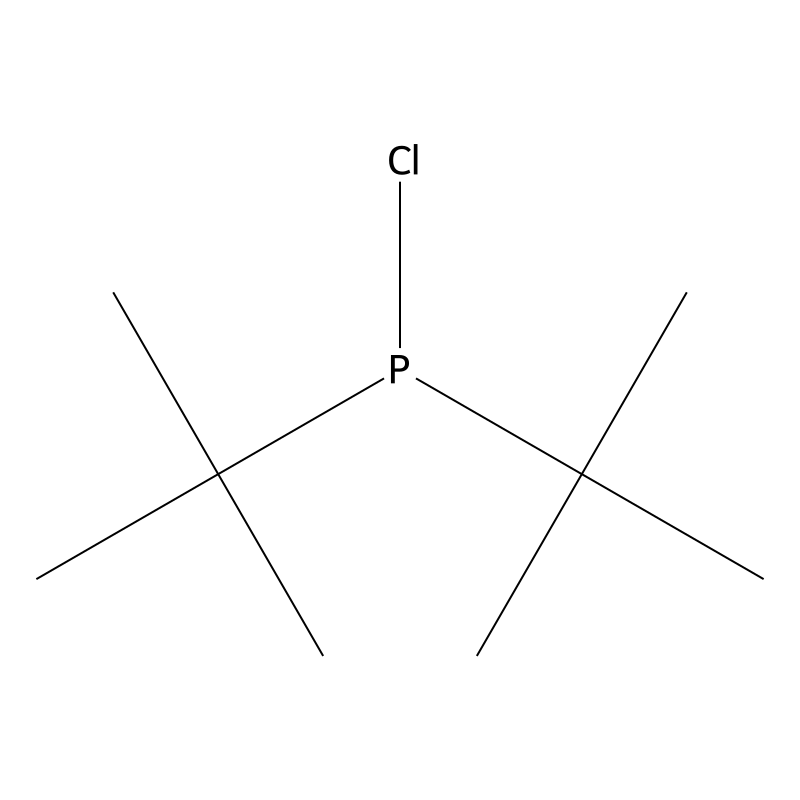

Di-tert-butylchlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pharmaceutical development: Synthesis of new drugs and drug candidates [].

- Material science: Development of novel functional materials for electronics, optics, and catalysis [].

- Agrochemical research: Creation of new herbicides, insecticides, and other agricultural chemicals [].

Function as a Ligand

Di-tert-butylchlorophosphine belongs to the class of phosphine ligands. Ligands are molecules that bind to a central metal atom in a catalyst, influencing its reactivity and selectivity. This compound's specific characteristics make it particularly suitable for cross-coupling reactions:

- Steric properties: The bulky tert-butyl groups (C(CH3)3) provide steric hindrance, controlling the orientation of reactants around the metal center and influencing reaction selectivity [].

- Electronic properties: The presence of the phosphorus atom and the chlorine atom contribute to the electronic configuration of the ligand, affecting the bond strength between the metal and the reactants [].

These combined properties allow di-tert-butylchlorophosphine to effectively:

- Stabilize the metal catalyst: This prevents catalyst decomposition and ensures efficient reaction performance [].

- Activate the reactants: The ligand facilitates the formation of reactive intermediates in the cross-coupling process, leading to efficient bond formation between desired molecular fragments [].

Specific Applications in Cross-coupling Reactions

Di-tert-butylchlorophosphine finds particular application in two prominent cross-coupling reactions:

Pd-catalyzed amination reaction with aryl halides

This reaction involves the formation of carbon-nitrogen bonds between an aryl halide (molecule containing an aromatic ring and a halogen atom) and an amine (molecule containing a nitrogen atom bonded to two or three alkyl groups) []. Di-tert-butylchlorophosphine, along with a palladium catalyst, facilitates this transformation, enabling the synthesis of diverse nitrogen-containing aromatic compounds.

Di-tert-butylchlorophosphine is an organophosphorus compound with the chemical formula . It consists of a phosphorus atom bonded to two tert-butyl groups and one chlorine atom. This compound is notable for its unique steric and electronic properties, which are influenced by the bulky tert-butyl groups that hinder nucleophilic attack on the phosphorus atom, making it a valuable reagent in various

- Hydrolysis: Upon hydrolysis, it forms di-tert-butylphosphine oxide, which is stable in alkaline solutions and does not react with carbonyl compounds .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, although the bulky tert-butyl groups make these reactions less favorable. For instance, it reacts with benzyl chloride under elevated temperatures to yield benzyl(chloro)-di-tert-butylphosphine .

- Formation of Phosphonium Salts: Quaternization with alkyl halides leads to the formation of di-tert-butylphenoxyphosphonium salts, which exhibit remarkable resistance to hydrolysis .

Di-tert-butylchlorophosphine can be synthesized through various methods:

- Reaction of Di-tert-butylphosphine with Thionyl Chloride: This method involves treating di-tert-butylphosphine with thionyl chloride, resulting in the formation of di-tert-butylchlorophosphine .

- Phosphorylation of tert-Butanol: Another approach includes the phosphorylation of tert-butanol followed by chlorination .

- Direct Chlorination: Direct chlorination of di-tert-butylphosphine using chlorine gas or other chlorinating agents is also a feasible synthesis route.

Di-tert-butylchlorophosphine is primarily used in organic synthesis as a nucleophilic reagent. Its applications include:

- Cross-Coupling Reactions: It is effective in facilitating cross-coupling reactions involving aryl chlorides and amines to form imines .

- Synthesis of Phosphonium Salts: The compound serves as a precursor for various phosphonium salts used in synthetic organic chemistry .

- Ligand in Catalysis: It can act as a ligand in transition metal-catalyzed reactions, contributing to asymmetric synthesis processes .

Interaction studies involving di-tert-butylchlorophosphine focus on its reactivity with various substrates. Notably, its ability to form stable complexes with metals and other organic molecules makes it an interesting subject for research in coordination chemistry. Further studies are needed to explore its interactions with biological systems and other chemical entities.

Di-tert-butylchlorophosphine shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Di-tert-butylphosphine | Lacks chlorine; more nucleophilic compared to chlorinated variant. | |

| Triethylphosphine | Smaller alkyl groups; more reactive due to less steric hindrance. | |

| Diphenylphosphine | Contains phenyl groups; has different electronic properties affecting reactivity. |

Di-tert-butylchlorophosphine's unique steric hindrance from the tert-butyl groups differentiates it from these similar compounds, impacting its reactivity and applications in synthetic chemistry .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive